molecular formula C11H11FO2S B13638723 1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one

1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one

Cat. No.: B13638723
M. Wt: 226.27 g/mol
InChI Key: XGNSXBWIPLUWQT-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one is an organic compound that features a fluorophenyl group, an oxetane ring, and a thioether linkage. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one typically involves the following steps:

    Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thioether Linkage: This step often involves the reaction of a thiol with an appropriate electrophile.

    Attachment of the Fluorophenyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one can undergo several types of chemical reactions:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Conditions typically involve a strong electrophile and a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural motifs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The oxetane ring can confer stability and influence the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one is unique due to the combination of its fluorophenyl group, oxetane ring, and thioether linkage. This combination can result in unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11FO2S

Molecular Weight

226.27 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(oxetan-3-ylsulfanyl)ethanone

InChI

InChI=1S/C11H11FO2S/c12-9-3-1-8(2-4-9)11(13)7-15-10-5-14-6-10/h1-4,10H,5-7H2

InChI Key

XGNSXBWIPLUWQT-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)SCC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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